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molecular formula C9H15NO B8477995 3-Amino-6-propylcyclohex-2-en-1-one

3-Amino-6-propylcyclohex-2-en-1-one

Cat. No. B8477995
M. Wt: 153.22 g/mol
InChI Key: OOZQXACIUWTMQI-UHFFFAOYSA-N
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Patent
US07598384B2

Procedure details

In close analogy to (Baraldi, P. G.; Simoni, D.; Manfredini, S.; Synthesis 1983, (11) 902-903) 4-propylcyclohexane-1,3-dione was reacted with ammonium acetate to give the title compound as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][C:5]1=[O:11])[CH2:2][CH3:3].C([O-])(=O)C.[NH4+:16]>>[NH2:16][C:7]1[CH2:8][CH2:9][CH:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:11])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1C(CC(CC1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(C(CC1)CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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